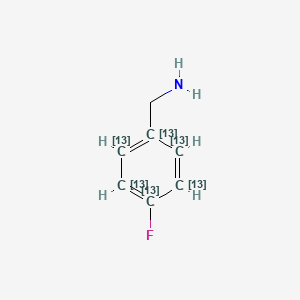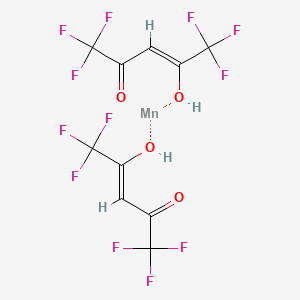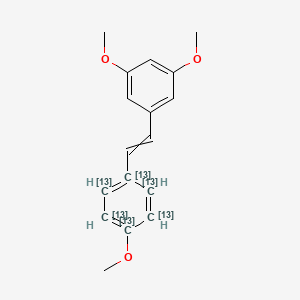
2',3'-Di(9-phenylxanthen-9-yl)dithiouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine involves multiple steps, starting with the preparation of the xanthenyl groups and their subsequent attachment to the uridine molecule. The reaction typically requires the use of solvents such as acetone, chloroform, dichloromethane, and methanol . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product. The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiouridine moiety to its corresponding thiol derivatives.
Substitution: The phenylxanthenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives.
科学的研究の応用
2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用機序
The mechanism of action of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2’,3’-Di(9-phenylxanthen-9-yl)uridine: Lacks the dithio modification, resulting in different chemical properties and reactivity.
9-Phenylxanthen-9-yl derivatives: Share the xanthenyl moiety but differ in their functional groups and overall structure.
Uniqueness
2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine is unique due to its dithiouridine moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[(2R,3R,5R)-5-(hydroxymethyl)-3,4-bis[(9-phenylxanthen-9-yl)sulfanyl]oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H36N2O6S2/c50-29-40-42(56-46(30-15-3-1-4-16-30)32-19-7-11-23-36(32)53-37-24-12-8-20-33(37)46)43(44(55-40)49-28-27-41(51)48-45(49)52)57-47(31-17-5-2-6-18-31)34-21-9-13-25-38(34)54-39-26-14-10-22-35(39)47/h1-28,40,42-44,50H,29H2,(H,48,51,52)/t40-,42?,43+,44-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZLUZCZUUZXFK-CLSZMSPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)SC5C(OC(C5SC6(C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=CC=C9)N1C=CC(=O)NC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S[C@@H]5[C@@H](O[C@@H](C5SC6(C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=CC=C9)CO)N1C=CC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H36N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675870 |
Source


|
| Record name | 1-[(3xi)-2,3-Bis-S-(9-phenyl-9H-xanthen-9-yl)-2,3-dithio-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156592-88-0 |
Source


|
| Record name | 1-[(3xi)-2,3-Bis-S-(9-phenyl-9H-xanthen-9-yl)-2,3-dithio-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride](/img/new.no-structure.jpg)
![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)
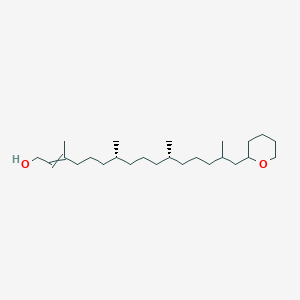
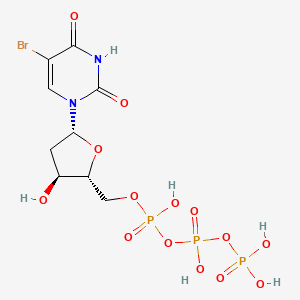

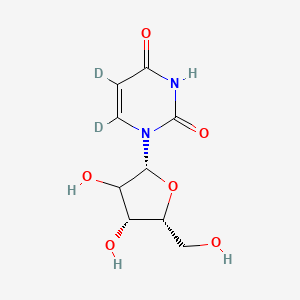
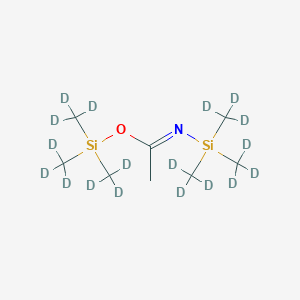
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)
